Formaldehyde hydrazone
Overview
Description
Formaldehyde hydrazone is a planar molecule . It is a derivative of formaldehyde, which is a simple aldehyde that is closely related to human health from both exogenous and endogenous environments .
Synthesis Analysis
Formaldehyde hydrazone can be synthesized through the reaction of hydrazine with endogenous formaldehyde . High-performance liquid chromatography (HPLC) is one of the most commonly used approaches in the determination of formaldehyde in the liquid and body tissues such as urine, blood, the brain, and liver .Molecular Structure Analysis
The formaldehyde hydrazone molecule contains a total of 17 bonds. There are 9 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 hydrazone .Chemical Reactions Analysis
The methylation mechanism involves the reaction of hydrazine with endogenous formaldehyde to yield formaldehyde hydrazone, which could be metabolized to the potent methylating agent diazomethane .Physical And Chemical Properties Analysis
Formaldehyde hydrazone is a planar molecule and the nitro groups are almost coplanar with the benzene ring .Scientific Research Applications
1. Catalysis and Synthesis Applications
Formaldehyde hydrazone derivatives, such as formaldehyde N,N-dialkylhydrazones, have been employed in iridium-catalyzed asymmetric allylic substitution. This method allows for the synthesis of α,α-disubstituted aldehyde hydrazones, which are useful in producing optically active allylic nitriles, dithiolanes, and branched α-aryl aldehydes (Breitler & Carreira, 2015).
2. Environmental and Health Monitoring
Formaldehyde hydrazone derivatives are utilized in environmental monitoring, particularly in air quality assessment. For example, they can be used to detect formaldehyde levels in indoor air using techniques like high-performance liquid chromatography (Levin et al., 1985). Similarly, they are used in the analysis of formaldehyde in tobacco smoke (Mansfield et al., 1977).
3. Analytical Chemistry in Cosmetics and Pharmaceuticals
In the field of cosmetics, formaldehyde hydrazones are used for quantitative determination of formaldehyde in products, applying techniques like solid-phase microextraction-gas chromatography (Rivero & Topiwala, 2004). This technique is beneficial for ensuring the safety and compliance of cosmetic products. Additionally, formaldehyde hydrazones are involved in the synthesis of stable hydrazones for radiopharmaceuticals (Harris et al., 1999).
4. Detection and Analysis in Food and Beverages
In the food and beverage industry, formaldehyde hydrazones are used to determine the presence of formaldehyde in products like beer and soft drinks. This is done using high-performance liquid chromatography of the hydrazone derivative (Lawrence & Iyengar, 1983).
Safety And Hazards
Exposure to formaldehyde can irritate the skin, throat, lungs, and eyes. Repeated exposure to formaldehyde can possibly lead to cancer . Inhalation of formaldehyde can lead to irritation of the nose, mouth, and throat. In severe cases, respiratory distress and swelling of the larynx and lungs may occur .
Future Directions
In recent years, new fields of application beyond the use of formaldehyde and its derivatives as a synthetic reagent or disinfectant have been suggested. For example, dialkoxymethane could be envisioned as a direct fuel for combustion engines or aqueous formaldehyde and paraformaldehyde may act as a liquid organic hydrogen carrier molecule (LOHC) for hydrogen generation to be used for hydrogen fuel cells .
properties
IUPAC Name |
methylidenehydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2/c1-3-2/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOAVAEGRJRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216503 | |
Record name | Formaldehyde hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.056 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formaldehyde hydrazone | |
CAS RN |
6629-91-0 | |
Record name | Formaldehyde hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC60510 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formaldehyde hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMALDEHYDE HYDRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KJS193L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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